Di-Boc-seleno-L-cystine

説明

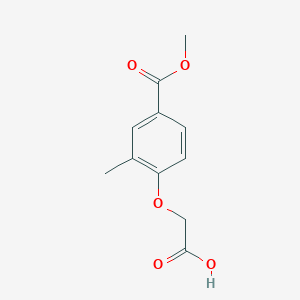

Di-Boc-seleno-L-cystine is a biochemical compound used for proteomics research . It has a molecular weight of 534.32 and a molecular formula of C16H28N2O8Se2 . It is a derivative of selenocysteine, an amino acid used as a nutritional supplement, dietary supplement, health food additive, sport nutrition, sport supplement, bodybuilding supplement, pharmaceutical raw material, and a building block of selenoproteins .

Synthesis Analysis

The synthesis of selenopeptides, including this compound, involves a new methodology where Boc-NH-chloroalanine is coupled with methyl ester protected residues (Ala, Met, Phe) using DCC/HOBt as the coupling reagents providing di- and tripeptides . Further, the treatment of disodium diselenide with chloroalanine peptides (Boc-ClAla-Ala-OMe, Boc-ClAla-Met-OMe, and Boc-ClAla-Ala-Phe-OMe) afforded the respective selenocystine-containing peptides (Boc-Sec-Ala-OMe, Boc-Sec-Met-OMe, and Boc-Sec-Ala-Phe-OMe) .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H28N2O8Se2 . This structure is derived from the coupling of two molecules of cysteine through a diselenide bridge .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 534.32 and its molecular formula is C16H28N2O8Se2 .科学的研究の応用

Diffusibility in Gastrointestinal Digestion

- Study 1: Evaluated the in vitro availability of selenium (Se) in different forms, including seleno-cystine, when supplemented in cow's milk. It was found that seleno-cystine had lower diffusibility compared to other forms like seleno-methionine and selenate under simulated gastrointestinal conditions, suggesting potential differences in absorption and bioavailability in vivo (Shen et al., 1997).

Electrochemical and Surface Science

- Study 2: Investigated the adsorption of seleno-L-cystine on silver electrode surfaces using surface-enhanced Raman scattering (SERS). This study provides insights into the interaction between seleno-L-cystine and metal surfaces, which is vital for understanding its applications in electrochemistry and materials science (Lim & Joo, 2007).

Biochemical Applications

- Study 3: Discussed the use of the 3-nitro-2-pyridinesulfenyl group for protecting and activating the thiol function in cysteine, starting from compounds like bis(N-t-butyloxycarbonyl)-L-cystine. Such chemical modifications are crucial in peptide and protein chemistry, where precise functional group manipulation is needed (Matsueda et al., 1981).

Cancer Cell Research

- Study 4: Explored the effects of seleno-L-methionine and seleno-L-cystine on redox status modulation in MCF-7 breast cancer cells. This study highlights the importance of chemical forms of selenoamino acids in regulating the redox status of cancer cells, which could have implications for cancer therapy and research (Pons et al., 2020).

Voltammetric Analysis

- Study 6: Explored the voltammetric behavior of seleno-L-cystine at gold substrates under physiological conditions. This research is significant for understanding the electrochemical properties of seleno compounds, which could be relevant in biosensing and electroanalytical applications (Walker et al., 2016).

Nutritional and Antioxidant Studies

- Study 7: Investigated the role of selenium compounds like L-cystine in inhibiting autoxidation in animal tissues, underlining the potential antioxidant properties of such compounds (Bieri et al., 1961).

特性

IUPAC Name |

(2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]diselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O8Se2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSQAXKKQQGQNA-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C[Se][Se]CC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C[Se][Se]C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O8Se2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate](/img/structure/B3162294.png)

![6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B3162305.png)

![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B3162319.png)

![4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine](/img/structure/B3162340.png)